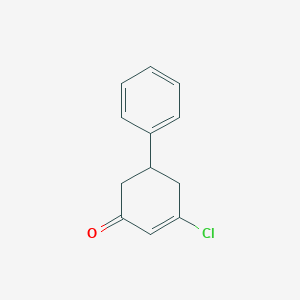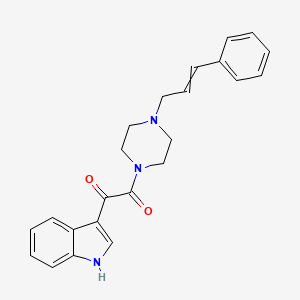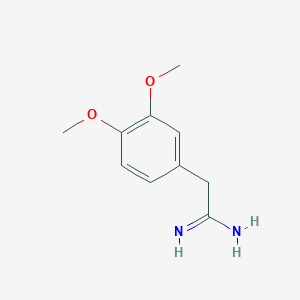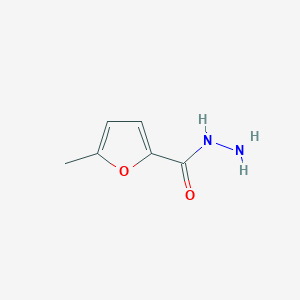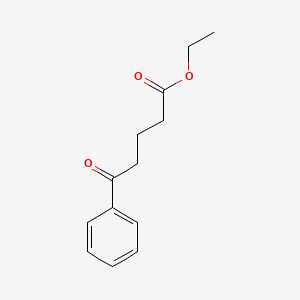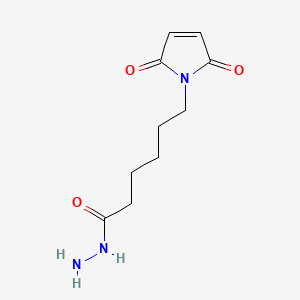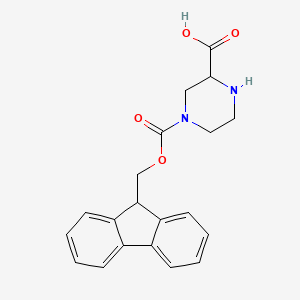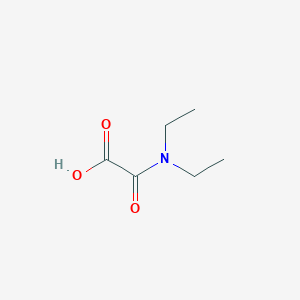
Ethyl (2-chloro-4-fluorophenoxy)acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl (2-chloro-4-fluorophenoxy)acetate is a chemical compound with the molecular formula C10H10ClFO3 and a molecular weight of 232.635 . It is also known by other names such as Acetic acid, (2-chloro-4-fluorophenoxy)-, ethyl ester .
Molecular Structure Analysis
The molecular structure of this compound consists of 10 carbon atoms, 10 hydrogen atoms, 1 chlorine atom, 1 fluorine atom, and 3 oxygen atoms . The exact mass of the molecule is 232.030243 Da .科学的研究の応用
Synthesis and Crystallography
Ethyl (2-chloro-4-fluorophenoxy)acetate has been a subject of interest in crystallography and synthesis studies. For instance, the compound 2-(4-fluorophenoxy) acetic acid, synthesized using ethyl chloroacetate, has been examined for its crystal structure, stability, and reactivity through various techniques, including Hirshfeld surface analysis and 3D energy frameworks, revealing insights into its molecular interactions and chemical properties (Prabhuswamy et al., 2021).
Corrosion Inhibition
Research has explored the utility of derivatives of this compound in corrosion inhibition. A study evaluated the impact of these derivatives on corrosion processes in metal, identifying them as potent inhibitors with their mechanism and interaction with metal surfaces detailed through experimental and computational methods (Lgaz et al., 2017).
Antimicrobial and Analgesic Properties
Derivatives of this compound have been synthesized and assessed for their antimicrobial properties, offering promising avenues in the development of novel antimicrobial agents (Fuloria et al., 2009). Additionally, these derivatives have shown potential in the realm of analgesic and anti-inflammatory treatments, expanding the scope of this compound's applicability in therapeutic areas (Dewangan et al., 2015).
Molecular Imprinting and Analytical Applications
The compound has also found application in the field of analytical chemistry, particularly in molecular imprinting techniques for sensitive detection of certain pesticides in biological and environmental samples, showcasing its utility in environmental monitoring and safety (Omidi et al., 2014).
Stereoselective Synthesis
In the domain of organic synthesis, this compound and its isomers have been leveraged for stereoselective synthesis, illustrating its significance in the production of fine chemical intermediates and its role in facilitating complex synthetic procedures (Kluson et al., 2019).
作用機序
Target of Action
The primary target of Ethyl (2-chloro-4-fluorophenoxy)acetate is the enzyme protoporphyrinogen oxidase (Protox) . This enzyme plays a crucial role in the biosynthesis of heme and chlorophyll .
Mode of Action
This compound acts by inhibiting the activity of Protox . This inhibition disrupts the heme and chlorophyll biosynthesis pathway, leading to the accumulation of protoporphyrin IX, a photodynamic compound .
Biochemical Pathways
The affected pathway is the heme and chlorophyll biosynthesis pathway . The inhibition of Protox leads to the accumulation of protoporphyrin IX. When exposed to light, protoporphyrin IX produces reactive oxygen species, causing lipid peroxidation and cell membrane damage .
生化学分析
Biochemical Properties
Ethyl (2-chloro-4-fluorophenoxy)acetate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to inhibit the activity of certain enzymes, such as protoporphyrinogen oxidase, which is crucial in the biosynthesis of heme . This inhibition can lead to the accumulation of protoporphyrin IX, which can have various downstream effects on cellular processes.
Cellular Effects
This compound influences various types of cells and cellular processes. It has been shown to affect cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can alter the expression of genes involved in oxidative stress responses, leading to changes in cellular metabolism and function . Additionally, it can impact cell signaling pathways by modulating the activity of key signaling molecules, thereby influencing cell proliferation, differentiation, and apoptosis.
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. The compound binds to specific biomolecules, leading to enzyme inhibition or activation. For instance, its binding to protoporphyrinogen oxidase results in the inhibition of this enzyme, which in turn affects the biosynthesis of heme . This binding interaction can also lead to changes in gene expression, further influencing cellular processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its efficacy . Long-term exposure to the compound can result in sustained changes in cellular function, including alterations in gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may have minimal effects, while higher doses can lead to significant changes in cellular function and metabolism. Threshold effects have been observed, where a certain dosage is required to elicit a measurable response . At high doses, this compound can exhibit toxic or adverse effects, including cellular damage and disruption of normal metabolic processes.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism and degradation. For example, the compound can be metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites . These metabolic pathways can influence the overall activity and efficacy of this compound, as well as its potential toxicity.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical factors that determine its overall activity. The compound can be transported across cell membranes by specific transporters and binding proteins . Once inside the cell, it can localize to various cellular compartments, where it exerts its effects. The distribution of this compound within tissues can also influence its overall efficacy and potential side effects.
Subcellular Localization
This compound exhibits specific subcellular localization, which can affect its activity and function. The compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . This subcellular localization is important for its interaction with specific biomolecules and its overall mechanism of action.
特性
IUPAC Name |
ethyl 2-(2-chloro-4-fluorophenoxy)acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClFO3/c1-2-14-10(13)6-15-9-4-3-7(12)5-8(9)11/h3-5H,2,6H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMTLJDPEVFSUKM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)COC1=C(C=C(C=C1)F)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClFO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40403738 |
Source


|
| Record name | ethyl (2-chloro-4-fluorophenoxy)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40403738 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.63 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1716-85-4 |
Source


|
| Record name | ethyl (2-chloro-4-fluorophenoxy)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40403738 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![4-[4-(4-Formylphenoxy)phenoxy]benzaldehyde](/img/structure/B1307746.png)

